REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.C([BH3-])#N.[Na+].[OH-].[Na+]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
11 (± 1) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, a dropping funnel
|
Type
|
CUSTOM
|
Details
|
below 15-16° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to ambient temperature for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 5-10° C.
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×700 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×500 mL) and brine (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.337 mol | |
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |